4-Chloroacetamidobenzophenone
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Overview
Description
4-Chloroacetamidobenzophenone is an organic compound with the molecular formula C₁₅H₁₂ClNO₂ and a molecular weight of 273.714 g/mol . It is also known by other names such as Benzophenone, 2-acetamino-5-chloro- and N-(2-Benzoyl-4-chlorophenyl)acetamide . This compound is characterized by the presence of a benzophenone core substituted with a chloro group and an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroacetamidobenzophenone typically involves the acetylation of 2-amino-5-chlorobenzophenone. The reaction is carried out by reacting 2-amino-5-chlorobenzophenone with acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve heating the mixture to facilitate the acetylation process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloroacetamidobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The acetamido group can be hydrolyzed to yield 2-amino-5-chlorobenzophenone.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamido group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2-Amino-5-chlorobenzophenone.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-Chloroacetamidobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloroacetamidobenzophenone involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the benzophenone core can engage in π-π interactions. These interactions can influence the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzophenone: Similar structure but lacks the acetamido group.
2-Amino-5-chlorobenzophenone: Precursor in the synthesis of 4-Chloroacetamidobenzophenone.
Benzophenone: Parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of both chloro and acetamido groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-(4-benzoylphenyl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-10-14(18)17-13-8-6-12(7-9-13)15(19)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGKXVAFPXFWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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